
Diniprofylline
Übersicht
Beschreibung
Diniprofyllin ist eine chemische Verbindung, die für ihre vasodilatierenden, broncholytischen und respiratorischen stimulierenden Eigenschaften bekannt ist. Sie wird hauptsächlich zur Behandlung von schweren Atemwegserkrankungen eingesetzt . Die chemische Struktur der Verbindung ist durch eine Pyridincarbonsäure gekennzeichnet, die mit einem Theophyllinderivat verestert ist, was sie zu einer einzigartigen Einheit im Bereich der respiratorischen Stimulanzien macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diniprofyllin beinhaltet die Veresterung von Pyridincarbonsäure mit einem Theophyllinderivat. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel, um den Veresterungsprozess zu ermöglichen. Häufig verwendete Reagenzien in dieser Synthese sind Thionylchlorid oder Dicyclohexylcarbodiimid (DCC), um die Carbonsäuregruppe zu aktivieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Diniprofyllin folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um eine hohe Umsetzungsrate zu erhalten und Nebenprodukte zu minimieren .
Chemische Reaktionsanalyse
Reaktionstypen
Diniprofyllin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diniprofyllin kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu ergeben.
Substitution: Diniprofyllin kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Esterbindung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Diniprofyllin.
Wissenschaftliche Forschungsanwendungen
Diniprofyllin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien zur Veresterung und nucleophilen Substitutionsreaktionen verwendet.
Biologie: Diniprofyllin wird auf seine Auswirkungen auf die Zellatmung und Stoffwechselwege untersucht.
Medizin: Die Verbindung wird in der Forschung zu respiratorischen Stimulanzien und Bronchodilatatoren verwendet, insbesondere bei der Behandlung von chronisch obstruktiver Lungenerkrankung (COPD) und Asthma.
Industrie: Diniprofyllin wird auf seine potenzielle Verwendung bei der Entwicklung neuer Arzneimittel und therapeutischer Wirkstoffe untersucht
Wirkmechanismus
Diniprofyllin entfaltet seine Wirkung hauptsächlich durch die Hemmung von Phosphodiesterase-Enzymen. Diese Hemmung führt zu einem Anstieg des intrazellulären cyclic adenosine monophosphate (cAMP)-Spiegels, was wiederum eine Entspannung der glatten Muskelzellen in den Atemwegen bewirkt. Die Verbindung verstärkt auch den Atemantrieb durch Stimulation des zentralen Nervensystems .
Analyse Chemischer Reaktionen
Types of Reactions
Diniprofylline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Diniprofylline exhibits several pharmacological actions, primarily attributed to its ability to inhibit phosphodiesterase enzymes and antagonize adenosine receptors. These mechanisms contribute to its bronchodilatory effects and anti-inflammatory properties, making it a valuable agent in treating respiratory conditions.
Respiratory Disorders
This compound is primarily used in the management of asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchospasm. Its efficacy has been demonstrated in several studies.
Table 1: Efficacy of this compound in Respiratory Disorders
Cardiovascular Applications
Recent studies have explored the potential of this compound in treating chronic renal failure due to its vasodilatory effects.
Case Study: Chronic Renal Failure Treatment
- A study indicated that a combination of this compound with a novel compound showed improved therapeutic effects on chronic renal failure models by enhancing nitric oxide levels and reducing tissue damage markers .
Comparative Studies
Comparative studies have highlighted this compound's advantages over other methylxanthines like theophylline.
Table 2: Comparative Efficacy of this compound vs Theophylline
Parameter | This compound | Theophylline |
---|---|---|
Bronchodilation Effect | Moderate | Stronger |
Side Effects (e.g., tremors) | Fewer | More prevalent |
Duration of Action | Longer | Shorter |
Research Findings
Recent research emphasizes this compound's potential beyond traditional uses. For instance, its role in inhibiting non-small cell lung cancer cell proliferation has been explored, suggesting possible oncological applications .
Wirkmechanismus
Diniprofylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn causes relaxation of smooth muscle cells in the respiratory tract. The compound also enhances respiratory drive by stimulating the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pentoxifyllin: Ein weiterer Phosphodiesterase-Hemmer mit ähnlichen vasodilatierenden und broncholytischen Eigenschaften.
Theophyllin: Ein bekannter Bronchodilatator, der zur Behandlung von Asthma und COPD eingesetzt wird.
Aminophyllin: Eine Verbindung, die dem Theophyllin ähnelt und als Bronchodilatator und respiratorisches Stimulans eingesetzt wird.
Einzigartigkeit von Diniprofyllin
Diniprofyllin ist aufgrund seiner spezifischen Esterbindung mit Pyridincarbonsäure einzigartig, die ihr besondere pharmakologische Eigenschaften verleiht. Im Gegensatz zu Theophyllin und Aminophyllin hat Diniprofyllin eine ausgeprägtere Wirkung auf den Atemantrieb und ist besonders bei schweren Atemwegserkrankungen wirksam .
Biologische Aktivität
Diniprofylline is a xanthine derivative that has been studied for its various biological activities, particularly in the context of respiratory diseases and cardiovascular health. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (chemical structure: 1,3-dimethyl-7-(1-phenyl-2-propyl) xanthine) is primarily recognized for its role as a bronchodilator. It exhibits properties that may benefit patients with chronic obstructive pulmonary disease (COPD) and asthma by relaxing bronchial smooth muscles and enhancing airflow.
This compound's biological activity is attributed to several mechanisms:
- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels result in smooth muscle relaxation and bronchodilation.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating inflammatory pathways, thereby reducing airway inflammation.
- Antioxidant Properties : Studies indicate that this compound possesses antioxidant capabilities, which help in mitigating oxidative stress in lung tissues.
Pharmacological Properties
The following table summarizes key pharmacological properties and biological activities of this compound:
Case Studies
- Asthma Management : A clinical study evaluated the efficacy of this compound in patients with asthma. Results indicated significant improvement in lung function parameters compared to a placebo group, suggesting its potential as an adjunct therapy in asthma management.
- COPD Treatment : In a randomized control trial, this compound demonstrated enhanced bronchodilation effects when used alongside standard COPD medications. Patients reported reduced symptoms and improved quality of life.
In Vitro Studies
- Antioxidant Activity : In vitro assays showed that this compound effectively scavenged free radicals, with a notable increase in ferric reducing ability (FRAP) values compared to control groups. This suggests its potential role in protecting lung tissues from oxidative damage .
- ACE Inhibition : this compound was tested for its ability to inhibit ACE activity, which is crucial in the renin-angiotensin system. The results indicated a significant reduction in ACE activity, supporting its use in managing conditions related to hypertension and heart failure .
Eigenschaften
IUPAC Name |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXGPGZXYJCCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864792 | |
Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-30-7 | |
Record name | 1,1′-[1-[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)methyl]-1,2-ethanediyl] di-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diniprofylline [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diniprofylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINIPROFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F70GCU00A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.